Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate
Description
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate is a cyclobutane-based ester featuring a 4-chlorophenyl substituent and a methyl carboxylate group. Its molecular formula is C₁₂H₁₃ClO₂, with a molecular weight of 230.68 g/mol. Cyclobutane’s inherent ring strain (≈26 kcal/mol) likely influences its reactivity and conformational stability compared to larger cycloalkanes .
Properties
IUPAC Name |
methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXYXXQJXJRMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737154 | |
| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918873-02-6 | |
| Record name | Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70737154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with cyclobutanone in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the context of its application, such as its use in medicinal chemistry or material science.
Comparison with Similar Compounds
Cyclobutane vs. Cyclopentane Derivatives
Key Compound : Methyl 1-(4-chlorophenyl)cyclopentanecarboxylate (CAS 478248-62-3, C₁₃H₁₅ClO₂ , MW 238.71 g/mol) .
- Functional Implications : Larger rings may improve binding affinity in biological systems due to increased conformational flexibility.
Table 1: Ring Size Comparison
| Property | Cyclobutane Derivative (Target) | Cyclopentane Derivative |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClO₂ | C₁₃H₁₅ClO₂ |
| Molecular Weight | 230.68 g/mol | 238.71 g/mol |
| Ring Strain | High (≈26 kcal/mol) | Moderate (≈6 kcal/mol) |
| Predicted Solubility | Moderate (organic solvents) | Similar or slightly higher |
Ester vs. Carboxylic Acid Derivatives
Key Compound : 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6, C₁₂H₁₁ClO₂ , MW 210.65 g/mol, mp 80–82°C) .
- Physicochemical Differences : The carboxylic acid derivative exhibits higher polarity, leading to a higher melting point (80–82°C) compared to the ester, which is likely liquid at room temperature.
- Reactivity : The ester group is prone to hydrolysis under acidic/basic conditions, whereas the carboxylic acid can form salts or undergo esterification.
Table 2: Functional Group Impact
| Property | Ester (Target) | Carboxylic Acid |
|---|---|---|
| Functional Group | COOMe | COOH |
| Melting Point | Not reported (likely <80°C) | 80–82°C |
| Solubility | Higher lipophilicity | Lower in organic solvents |
| Stability | Hydrolysis-sensitive | Stable, salt-forming |
Aromatic Substituent Variations
Key Compound : 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314670-14-8, C₁₂H₁₃BrO₂ , MW 269.13 g/mol) .
- Steric Impact : The 3-methyl group introduces steric hindrance, which could reduce binding efficiency in enzyme-active sites.
Key Compound : Bis(4-methoxyphenyl)cyclobutane derivatives (, m/z 296) .
- Substituent Influence : Methoxy groups are electron-donating, increasing electron density on the cyclobutane ring, unlike the electron-withdrawing chloro group in the target compound.
Amino-Substituted Cyclobutane Derivatives
Key Compound: Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (, C₈H₁₆ClNO₂, MW 193.67 g/mol) .
- Functional Differences: The methylamino group introduces basicity, enabling salt formation (e.g., hydrochloride) and enhancing water solubility.
- Spectral Data : ¹H-NMR signals at δ 9.10 (broad, 2H, NH) and 3.82 (s, 3H, OCH₃) confirm structural features .
Biological Activity
Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a cyclobutane ring substituted with a carboxylate group and a para-chlorophenyl moiety. The presence of the chlorine atom may enhance the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds related to this structure exhibit inhibitory effects against various bacterial strains, notably Mycobacterium tuberculosis . The chlorophenyl group is believed to play a critical role in modulating the compound's pharmacokinetics and biological efficacy.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₂H₁₃ClO₂ | Chlorine substitution enhances lipophilicity |
| Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate | C₁₂H₁₃BrO₂ | Bromine may alter biological activity |
| Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate | C₁₂H₁₃FO₂ | Fluorine substitution affects reactivity |
This table highlights how variations in halogen substitution can influence the compound's properties and biological interactions.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies indicate that derivatives of this compound show significant inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of this compound. Preliminary data suggest that while it exhibits antibacterial properties, it may also possess cytotoxic effects on human cells. This duality necessitates careful evaluation during drug development processes .
Case Studies
Case Study 1: Antitubercular Activity
A study conducted by researchers involved screening a library of compounds for antitubercular activity. This compound was identified as a promising candidate due to its significant inhibitory effect on Mycobacterium tuberculosis growth, demonstrating an IC50 value comparable to existing treatments .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on modifying the chlorophenyl group to assess its impact on biological activity. Variants of this compound were synthesized, revealing that alterations in substituents could lead to enhanced efficacy against bacterial targets while maintaining acceptable levels of cytotoxicity .
Q & A
Basic: What are common synthetic routes for Methyl 1-(4-chlorophenyl)cyclobutane-1-carboxylate, and how are yields optimized?
The compound is typically synthesized via esterification of its carboxylic acid precursor. For example, 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid reacts with methanol under acidic conditions or via coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxyphthalimide (NHPI) and 4-dimethylaminopyridine (DMAP). Purification often involves flash chromatography (10–25% ethyl acetate in hexanes), achieving yields up to 97% . Patent routes describe alternative methods using ethyl acetate and 4-toluenesulfonate for salt formation, yielding 80% after concentration and filtration . Optimization focuses on stoichiometric ratios (e.g., 1.5 equiv. of NHPI) and temperature control (room temp to reflux).
Advanced: How can reaction conditions be tailored to minimize side products during cyclobutane ring formation?
Cyclobutane synthesis is prone to ring strain and side reactions like dimerization. Strategies include:
- Low-temperature cyclization : Reduces thermal decomposition.
- Radical-mediated pathways : Use of redox-active esters (e.g., 1,3-dioxoisoindolin-2-yl esters) to stabilize intermediates .
- Catalytic systems : Transition-metal catalysts (e.g., Pd or Ni) for selective cross-coupling.
Patent data show that side products (e.g., N-alkylated byproducts) are mitigated by precise control of methylamino group introduction and stepwise purification via HPLC (retention time: 1.18 minutes, SMD-TFA05 conditions) .
Basic: What analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : 1H-NMR (DMSO-d6) reveals key signals: δ 7.48 (d, J = 7.9 Hz, aromatic H), 3.82 (s, methyl ester), and 2.56–2.31 (m, cyclobutane CH2) .
- LCMS : Confirms molecular ion m/z 411 [M+H]+ and purity via retention time (1.18 minutes, SMD-TFA05) .
- HPLC : Used for purity assessment (e.g., 95%+ under SQD-TFA05 conditions) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Discrepancies may arise from rotamers, solvates, or impurities. Case studies suggest:
- Variable-temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the 4-chlorophenyl group).
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton environments.
- X-ray crystallography : Resolves hydrate forms (e.g., 0.2-hydrate structures observed in cyclopenta[b]indole analogs) .
For LCMS anomalies, high-resolution MS (HRMS) or tandem MS/MS can differentiate isobaric impurities .
Basic: What purification methods are effective for isolating this compound?
- Flash chromatography : Ideal for crude mixtures (e.g., 10–25% EtOAC/hexanes) .
- Recrystallization : Ethyl acetate/heptane mixtures yield crystalline salts (e.g., hydrochloride forms) .
- Freeze-drying : Used for hygroscopic intermediates in dimethylsulfoxide (DMSO) solutions .
Advanced: How can computational tools predict synthetic pathways or stability issues?
- Retrosynthesis software : Tools leveraging PISTACHIO or Reaxys databases propose routes via precursor scoring (e.g., cyclobutanone + malononitrile → cyanoester intermediate) .
- DFT calculations : Model cyclobutane ring strain (≈26 kcal/mol) and predict degradation pathways (e.g., ester hydrolysis under acidic conditions).
- Molecular dynamics : Simulate solubility profiles (e.g., hydrochloride salts enhance aqueous stability) .
Basic: What are the stability considerations for long-term storage?
- Temperature : Store at –20°C in inert atmospheres (N2 or Ar) to prevent oxidation.
- Moisture control : Use desiccants for hygroscopic salts (e.g., hydrochloride forms) .
- Light sensitivity : Amber vials mitigate photodegradation of the 4-chlorophenyl group.
Advanced: How is this compound utilized in medicinal chemistry (e.g., target identification)?
While not bioactive itself, it serves as a key intermediate for:
- Cannabinoid receptor analogs : Structural parallels to anandamide (an endogenous ligand) suggest potential modification for receptor binding studies .
- Prolyl-hydroxylase inhibitors : Derivatives like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]piperazines exhibit hypoxia-inducible factor (HIF) modulation .
- Anticancer agents : Cyclobutane rings enhance rigidity in 5,6-diazaspiro[3.5]non-8-ene scaffolds, improving target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
